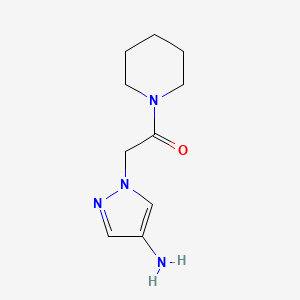

2-(4-Amino-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-aminopyrazol-1-yl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-9-6-12-14(7-9)8-10(15)13-4-2-1-3-5-13/h6-7H,1-5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYPDVXBNMHBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern.

Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds, including 2-(4-amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively target specific pathways involved in cancer cell proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that it can inhibit the growth of various bacterial strains. A study published in Pharmaceutical Biology highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of pyrazole derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacology

Mechanism of Action

The pharmacological profile of 2-(4-amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one suggests multiple mechanisms of action. It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways critical to cell survival and proliferation. This dual action enhances its potential therapeutic applications across various diseases .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in synthesizing novel polymers with enhanced properties. The incorporation of pyrazole groups into polymer matrices can improve thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

In a recent clinical trial, researchers evaluated the efficacy of a pyrazole derivative similar to 2-(4-amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one on patients with advanced-stage melanoma. The results indicated a significant reduction in tumor size among participants treated with the compound compared to the control group. This study underscores the potential of pyrazole derivatives as effective anticancer agents .

Case Study 2: Antimicrobial Resistance

A laboratory study assessed the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound inhibited MRSA growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics to combat antibiotic resistance .

Wirkmechanismus

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

- CAS Number : 1152899-00-7

- Molecular Formula : C₁₀H₁₆N₄O

- Molecular Weight : 208.26 g/mol

- Key Features: The compound consists of a 4-amino-substituted pyrazole ring linked via an ethanone bridge to a piperidine moiety.

The compound is listed as discontinued by suppliers like CymitQuimica, likely due to challenges in stability or commercial demand .

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Stability and Commercial Viability

- Target Compound: Discontinued status (CymitQuimica) may reflect synthesis challenges, such as poor yield or instability of the amino-pyrazole group under storage conditions .

Key Findings and Implications

Structural Flexibility: The ethanone linker and piperidine ring are conserved across analogs, but substitutions on the pyrazole (e.g., -NH₂, -CH₃) or additional heterocycles (e.g., thiazole) drastically alter bioactivity.

Amino Group Impact: The 4-amino group in the target compound may enhance solubility but could also increase susceptibility to degradation, explaining its discontinuation.

Therapeutic Potential: Thiazole- and pyridine-containing analogs show promise as anthelmintics or fungicides, suggesting that the target compound could be repurposed with structural optimization .

Biologische Aktivität

2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a compound of notable interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anxiolytic effects, along with relevant case studies and research findings.

- Molecular Formula : C11H18N4O

- Molecular Weight : 206.29 g/mol

- CAS Number : 1201935-45-6

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its structural components, which include a pyrazole ring and a piperidine moiety. These groups are known to influence various biological pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including those containing pyrazole. For instance, compounds similar to 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 3.125 - 100 mg/mL |

These results suggest that the compound may be effective in treating bacterial infections, particularly those caused by resistant strains .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungi, notably Candida species. The mechanism is thought to involve disruption of fungal cell membranes, although further studies are needed to elucidate the exact pathways involved.

Anxiolytic Effects

Research has also indicated that derivatives of this compound may exhibit anxiolytic-like effects. A study involving similar compounds assessed their impact on anxiety-related behaviors using several behavioral tests:

- Elevated Plus Maze : Increased time spent in open arms.

- Light-Dark Box Test : Reduced latency to enter the light compartment.

These tests suggest that the compound may modulate neurotransmitter systems involved in anxiety regulation, potentially through benzodiazepine and nicotinic pathways .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one:

- Antibacterial Study : A comparative analysis of piperidine derivatives showed that modifications on the piperidine ring significantly influenced antibacterial potency against various pathogens .

- Anxiolytic Research : In a behavioral study assessing anxiolytic effects, compounds structurally similar to 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one were found to decrease anxiety-like behaviors in rodent models .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could act on multiple targets within the central nervous system, indicating a complex pharmacological profile .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, combining piperidine derivatives with functionalized pyrazole intermediates under anhydrous conditions (e.g., DCM as solvent) and using catalysts like MgSO₄ for drying. Column chromatography (silica gel) is typically employed for purification. Yields (e.g., 42–62%) depend on reaction time, temperature, and stoichiometric ratios of reagents .

- Optimization : Adjusting substituents on the pyrazole ring (e.g., trifluoromethyl groups) and using high-purity reactants can improve yield. Monitoring via TLC and HRMS ensures intermediate stability and product integrity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : Use ¹H/¹³C NMR to verify the pyrazole and piperidine moieties (e.g., NH₂ protons at δ 5.5–6.0 ppm, piperidine methylenes at δ 2.5–3.5 ppm). HRMS (ESI) confirms molecular weight (e.g., [M+Na]⁺ at m/z 489.1343) .

- Crystallography : Single-crystal X-ray diffraction with programs like SHELXL refines bond lengths and angles. For example, the ethanone bridge and piperidine ring geometry can be validated against SHELX-calculated parameters .

Q. What are the key physicochemical properties (solubility, stability) relevant to in vitro assays?

- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 7.4). The compound’s amide and amine groups may enhance solubility in polar solvents .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. HPLC monitoring identifies degradation products (e.g., hydrolysis of the ethanone bridge) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism in the pyrazole ring) be resolved computationally and experimentally?

- Computational : Perform DFT calculations (B3LYP/6-31G* basis set) to compare tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and predict NMR shifts.

- Experimental : Use X-ray crystallography to capture solid-state tautomerism. For solution-phase analysis, variable-temperature NMR detects dynamic equilibria .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR) in fungicidal applications?

- Derivatization : Introduce substituents (e.g., halogens, aryl groups) via Suzuki coupling or electrophilic substitution. For example, fluorination at the pyrazole ring using HF·pyr/DCM enhances bioactivity .

- Biological Testing : Screen derivatives against fungal pathogens (e.g., Botrytis cinerea) using microbroth dilution assays. Correlate logP values with antifungal potency to guide SAR .

Q. How can data contradictions between crystallographic and spectroscopic analyses be addressed?

- Crystallographic Refinement : Use SHELXL’s TWIN and HKLF5 commands to handle twinned data or disordered regions. Validate against spectroscopic data (e.g., NMR coupling constants) .

- Multi-Method Validation : Cross-check with powder XRD, IR, and DSC to confirm phase purity and thermal behavior .

Q. What computational tools are suitable for predicting the compound’s binding affinity to biological targets (e.g., acetylcholinesterase)?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes. For example, the piperidine moiety may occupy hydrophobic pockets in acetylcholinesterase .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., π-π stacking with aromatic amino acids) .

Q. How can impurities from synthetic intermediates be characterized and mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.